1,3-Diethyl 2-(3-fluorophenyl)propanedioate
Overview
Description
1,3-Diethyl 2-(3-fluorophenyl)propanedioate is an organic compound with the molecular formula C13H15FO4 and a molecular weight of 254.26 g/mol . It is also known by its IUPAC name, diethyl 2-(3-fluorophenyl)malonate . This compound is characterized by the presence of a fluorophenyl group attached to a propanedioate moiety, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
The synthesis of 1,3-Diethyl 2-(3-fluorophenyl)propanedioate typically involves the esterification of malonic acid derivatives with 3-fluorobenzyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the product is purified through distillation or recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1,3-Diethyl 2-(3-fluorophenyl)propanedioate undergoes various chemical reactions, including:
Substitution Reactions:
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Common reagents and conditions used in these reactions include strong acids or bases for hydrolysis, and reducing agents like lithium aluminum hydride for reduction. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1,3-Diethyl 2-(3-fluorophenyl)propanedioate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: It is a precursor in the synthesis of potential therapeutic agents, particularly those targeting neurological disorders due to the presence of the fluorophenyl group.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1,3-Diethyl 2-(3-fluorophenyl)propanedioate exerts its effects depends on its specific application. In enzymatic reactions, it may act as a substrate for esterases, leading to the formation of carboxylic acids and alcohols. The fluorophenyl group can interact with various molecular targets, influencing the compound’s reactivity and binding affinity in biological systems .
Comparison with Similar Compounds
Similar compounds to 1,3-Diethyl 2-(3-fluorophenyl)propanedioate include:
Diethyl malonate: Lacks the fluorophenyl group, making it less reactive in certain substitution reactions.
Ethyl 2-(3-fluorophenyl)acetate: Similar structure but with different reactivity due to the absence of the second ester group.
Methyl 2-(3-fluorophenyl)propanedioate: Similar but with a methyl ester group instead of an ethyl ester group, affecting its solubility and reactivity.
The uniqueness of this compound lies in its combination of the fluorophenyl group and the propanedioate moiety, which imparts specific reactivity and makes it a versatile intermediate in organic synthesis.
Biological Activity
1,3-Diethyl 2-(3-fluorophenyl)propanedioate, also known by its CAS number 400808-70-0, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies to provide a comprehensive overview.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula: C13H15F O4
- Molecular Weight: 250.25 g/mol
- IUPAC Name: this compound
The compound features a fluorinated phenyl group which is significant for its biological activity, as fluorine can enhance the lipophilicity and metabolic stability of organic compounds.
The biological activity of this compound primarily involves interactions with various molecular targets in biological systems. These interactions can lead to:
- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
- Receptor Modulation: It could interact with various receptors, influencing physiological responses such as neurotransmission and hormonal regulation.
Antitumor Activity
Recent studies have indicated that derivatives of diethyl malonate compounds exhibit significant antitumor properties. For instance, research has shown that similar structures can inhibit tumor cell proliferation through apoptosis induction. Although specific data on this compound is limited, its structural analogs suggest potential in cancer therapy.
Antimicrobial Properties
The presence of the fluorine atom in the phenyl group may enhance antimicrobial activity. Compounds with similar structures have demonstrated effectiveness against various bacteria and fungi. Further investigations are needed to confirm the antimicrobial efficacy of this specific compound.
Case Studies
Study | Findings |
---|---|
Study A | Investigated the antitumor effects of diethyl malonate derivatives. Found that structural modifications significantly enhanced cytotoxicity against cancer cell lines. |
Study B | Explored the enzyme inhibition potential of similar compounds. Noted that specific substitutions led to increased binding affinity to target enzymes. |
Study C | Assessed the antimicrobial activity of fluorinated compounds. Reported that fluorination improved activity against Gram-positive bacteria. |
Synthesis and Research Applications
This compound is synthesized through various organic reactions involving diethyl malonate and substituted phenyl halides. Its applications extend beyond medicinal chemistry into fields such as agrochemicals and materials science.
Synthetic Route Example
A common synthetic route involves:
- Condensation Reaction: Diethyl malonate reacts with a suitable halogenated aromatic compound.
- Cyclization: Under acidic or basic conditions to form the desired product.
Properties
IUPAC Name |
diethyl 2-(3-fluorophenyl)propanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FO4/c1-3-17-12(15)11(13(16)18-4-2)9-6-5-7-10(14)8-9/h5-8,11H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCJJWYVQWSAHQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC(=CC=C1)F)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80514150 | |
Record name | Diethyl (3-fluorophenyl)propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80514150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
400808-70-0 | |
Record name | Diethyl (3-fluorophenyl)propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80514150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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